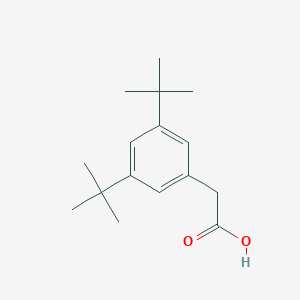
2-(3,5-Di-tert-butylphenyl)acetic acid
Übersicht
Beschreibung
“2-(3,5-Di-tert-butylphenyl)acetic acid” is an organic compound with the molecular formula C16H24O2 and a molecular weight of 248.36 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-(3,5-Di-tert-butylphenyl)acetic acid” consists of a carboxylic acid group attached to a phenyl ring, which is further substituted with two tert-butyl groups .
Wissenschaftliche Forschungsanwendungen
Capillary Gas-Chromatographic Profiling : A study developed a capillary gas-chromatographic profiling method for determining the tert-butyldimethylsilyl derivatives of various acids, including 3,4-dihydroxyphenylacetic acid, which is structurally related to 2-(3,5-Di-tert-butylphenyl)acetic acid. This method is useful for diagnosing and monitoring patients with functional tumors and inborn errors of metabolism characterized by organic aciduria (Muskiet et al., 1981).
Synthesis and Characterization : Another study focused on the synthesis of 3,5-Di-tert-butyl-4-hydroxybenzoic acid, a compound related to 2-(3,5-Di-tert-butylphenyl)acetic acid, through a series of chemical reactions, demonstrating the potential for synthetic applications of similar compounds (Lai Yi, 2003).
Cyclodimerization Reactions : A study conducted a cyclodimerization reaction of (3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dienylidene)acetic acid, which is closely related to the chemical structure . This research provided insights into the chemical behavior and potential applications of such compounds in synthesis and industrial processes (Nesvadba et al., 2001).
Complex Formation in Organic Solvents : A study explored the complex formation of tetra(3,5-di-tert-butylphenyl)porphine with copper(II) and zinc(II) acetates in organic solvents. The study highlighted the impact of sterically hindered groups on the rate of complex formation, offering insights into the potential use of similar compounds in coordination chemistry (Berezin et al., 2009).
Anionic Condensations in Weak Bases : Another research investigated the anionic condensations of 3,5-di-tert-butyl-4(2)-hydroxybenzaldehydes in the presence of weak bases. The study provided valuable data on the reactivity of similar compounds under specific conditions, which can be crucial for various chemical syntheses (Vol’eva et al., 2008).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3,5-ditert-butylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c1-15(2,3)12-7-11(9-14(17)18)8-13(10-12)16(4,5)6/h7-8,10H,9H2,1-6H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMXJSLQKJJZSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)CC(=O)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429104 | |
| Record name | 2-(3,5-ditert-butylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Di-tert-butylphenyl)acetic acid | |
CAS RN |
42288-54-0 | |
| Record name | 3,5-Bis(1,1-dimethylethyl)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42288-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,5-ditert-butylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



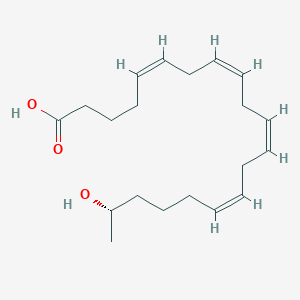
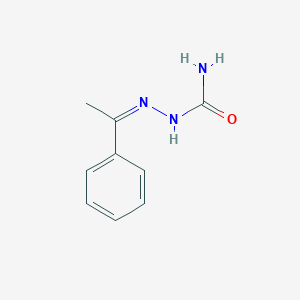
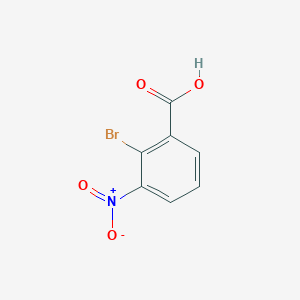
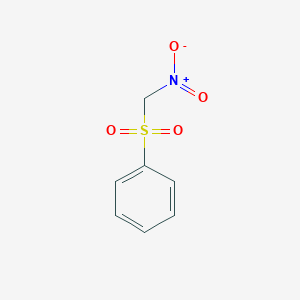

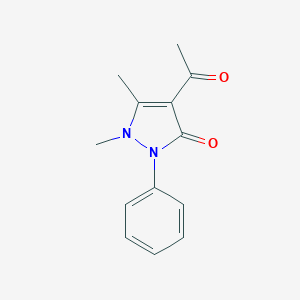

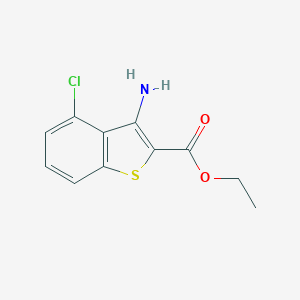
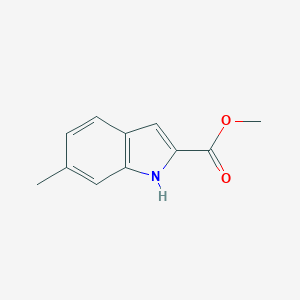
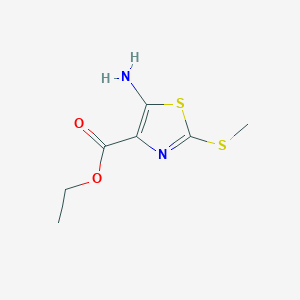
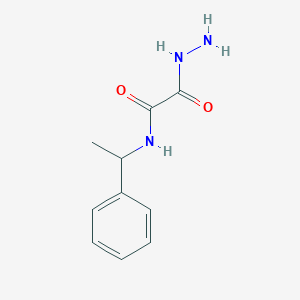
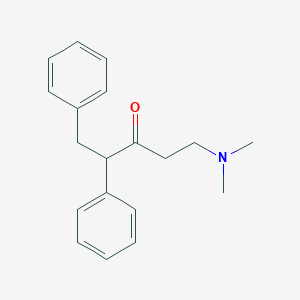
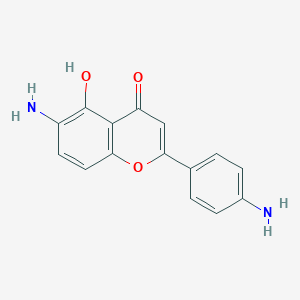
![9-fluoro-6-(4-fluorophenyl)-1-phenyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B188958.png)